molecular formula C17H23N5O3 B13375124 N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No.: B13375124
M. Wt: 345.4 g/mol
InChI Key: SYOALFYIEUACBM-GFCCVEGCSA-N
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Description

N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methoxypropyl and oxoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Methoxypropyl)amino]-2-oxoethyl}-N-methyl-1H-tetrazole-5-carboxamide
  • 2-[(3-Methoxypropyl)amino]-1-methyl-2-oxoethyl-1H-imidazo[1,2-a]benzimidazole

Uniqueness

N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2R)-1-(3-methoxypropylamino)-1-oxopropan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C17H23N5O3/c1-12(15(23)18-8-5-11-25-2)19-17(24)22-10-9-21-14-7-4-3-6-13(14)20-16(21)22/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,18,23)(H,19,24)/t12-/m1/s1

InChI Key

SYOALFYIEUACBM-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)NCCCOC)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Canonical SMILES

CC(C(=O)NCCCOC)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Origin of Product

United States

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